Bioavailability Advantage: Valacyclovir HCl vs. Oral Acyclovir
Valacyclovir HCl confers a 3- to 5-fold increase in oral bioavailability of the active antiviral agent acyclovir compared to orally administered acyclovir itself. The absolute bioavailability of acyclovir from valacyclovir is 54.5% ± 9.1%, while oral acyclovir's bioavailability ranges from 10% to 20% [1]. This is attributed to the L-valyl ester moiety, which enables active transport via the intestinal oligopeptide transporter PepT1 [2].
| Evidence Dimension | Absolute Oral Bioavailability of Active Moiety (Acyclovir) |
|---|---|
| Target Compound Data | 54.5% ± 9.1% |
| Comparator Or Baseline | Oral Acyclovir: 10% to 20% |
| Quantified Difference | 3- to 5-fold increase |
| Conditions | Following a 1-gram oral dose of Valacyclovir HCl vs. standard oral acyclovir in healthy adult volunteers; cross-over study design with IV acyclovir reference. |
Why This Matters
Higher bioavailability reduces required dosing frequency (e.g., from 5x daily for acyclovir to 2-3x daily for valacyclovir), directly improving patient adherence and therapeutic consistency.
- [1] GlaxoSmithKline. VALTREX® (valacyclovir hydrochloride) Tablets. US Prescribing Information. Revised: 12/2024. View Source
- [2] Yang B, Smith DE. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. Drug Metab Dispos. 2013 Oct;41(10):1867-74. doi:10.1124/dmd.113.052597. View Source
